molecular formula C17H21N3O2 B6075632 3-[(8-Methoxy-4-methylquinolin-2-yl)amino]azepan-2-one

3-[(8-Methoxy-4-methylquinolin-2-yl)amino]azepan-2-one

Cat. No.: B6075632
M. Wt: 299.37 g/mol
InChI Key: NVYWVXCPTYOQFJ-UHFFFAOYSA-N
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Description

3-[(8-Methoxy-4-methylquinolin-2-yl)amino]azepan-2-one is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a quinoline moiety substituted with a methoxy and methyl group, and an azepan-2-one ring, which contributes to its unique chemical properties.

Properties

IUPAC Name

3-[(8-methoxy-4-methylquinolin-2-yl)amino]azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-11-10-15(19-13-7-3-4-9-18-17(13)21)20-16-12(11)6-5-8-14(16)22-2/h5-6,8,10,13H,3-4,7,9H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYWVXCPTYOQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)NC3CCCCNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(8-Methoxy-4-methylquinolin-2-yl)amino]azepan-2-one typically involves the reaction of 8-methoxy-4-methylquinoline-2-amine with azepan-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Commonly used catalysts include acids or bases, and solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[(8-Methoxy-4-methylquinolin-2-yl)amino]azepan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antimalarial agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(8-Methoxy-4-methylquinolin-2-yl)amino]azepan-2-one involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function and leading to therapeutic effects. The compound may also interfere with cellular processes such as replication and transcription, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    8-Methoxyquinoline: Shares the quinoline core structure but lacks the azepan-2-one ring.

    4-Methylquinoline: Similar to 3-[(8-Methoxy-4-methylquinolin-2-yl)amino]azepan-2-one but without the methoxy group.

    Quinoline N-oxide: An oxidized derivative of quinoline with different chemical properties.

Uniqueness

3-[(8-Methoxy-4-methylquinolin-2-yl)amino]azepan-2-one is unique due to the presence of both the methoxy and methyl groups on the quinoline ring, as well as the azepan-2-one moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

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